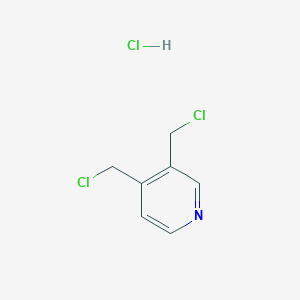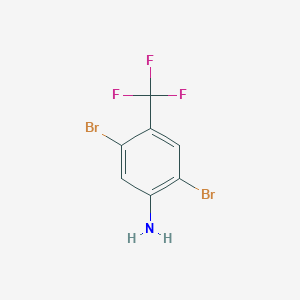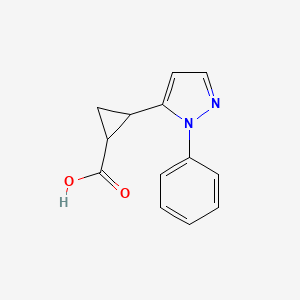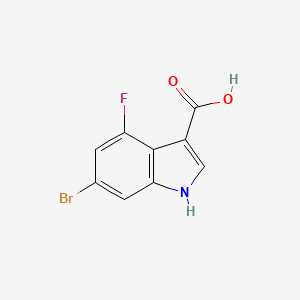
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . For instance, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives of 6-bromo-indole carboxylic acids, including 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, showcases their versatility as scaffolds for developing compounds with potential anti-inflammatory, antimicrobial, anti-inflammatory, and antiproliferative properties. For instance, Sharma et al. (2020) developed a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting the strategic importance of such compounds in the synthesis of naturally occurring compounds like Herdmanine D, which possesses anti-inflammatory properties (Sharma et al., 2020). This research underscores the potential utility of bromoindoles in medicinal chemistry, especially in the development of novel therapeutic agents.
Antimicrobial and Antiproliferative Activities
Research by Narayana et al. (2009) on the synthesis and studies of antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides reveals the broad spectrum of biological activities associated with bromoindole derivatives. These compounds have shown moderate to good antiproliferative activity, making them of interest in the development of new treatments for cancer (Narayana et al., 2009).
Fluoroindolecarboxylic Acids in Synthesis
The work of Schlosser et al. (2006) on the rational access to twelve fluoroindolecarboxylic acids, including methods for preparing derivatives directly from fluoroindoles or from chlorinated derivatives through halogen/metal permutation, highlights the importance of fluoroindole carboxylic acids in synthetic organic chemistry. These compounds serve as valuable intermediates for further chemical transformations, pointing to the utility of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid in the synthesis of complex organic molecules (Schlosser et al., 2006).
Future Directions
properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZBDLIYMOXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



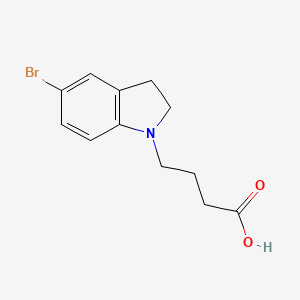
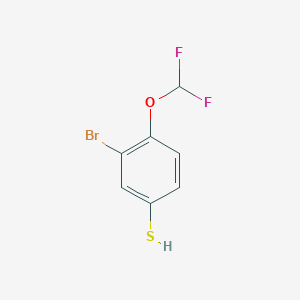
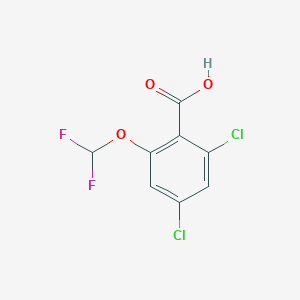
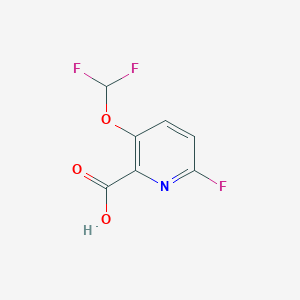
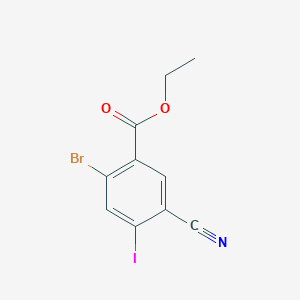
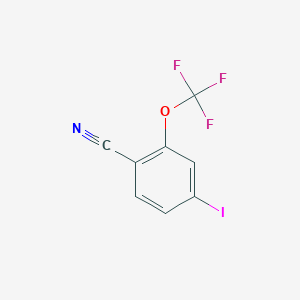
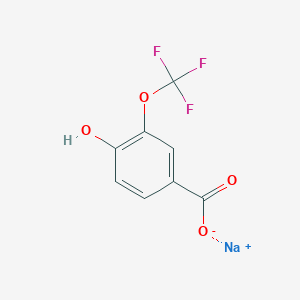
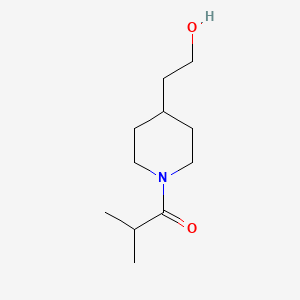
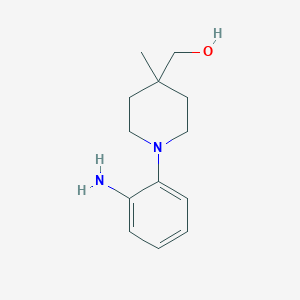
![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
